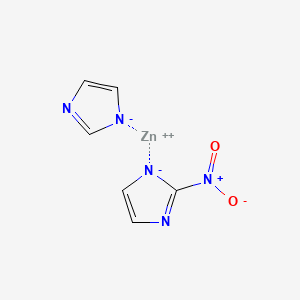
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is a coordination compound that features zinc coordinated to two imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc typically involves the reaction of zinc salts with imidazole derivatives. One common method is to react zinc chloride with 1H-imidazole and 2-nitro-1H-imidazole in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ligand exchange reactions can be carried out using various nucleophiles in solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new zinc coordination complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization.
Biology
In biological research, this compound can be used to study zinc’s role in enzymatic functions and protein interactions. Its ability to coordinate with imidazole derivatives makes it a useful model for zinc-containing enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitro group can enhance its activity against certain bacterial strains.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism by which (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc exerts its effects involves the coordination of zinc with the imidazole ligands. This coordination can influence the electronic properties of the zinc ion, making it more reactive in catalytic processes. The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
(1H-inden-1-yl)zinc (II) bromide: Similar coordination environment but with different ligands.
(1H-inden-1-yl)zinc (II) chloride: Similar to the bromide derivative but with chloride as the counterion.
(2-methylallyl)zinc: Features a different ligand but similar zinc coordination.
Uniqueness
(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is unique due to the presence of both imidazole and nitro groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H5N5O2Zn |
|---|---|
Molecular Weight |
244.5 g/mol |
IUPAC Name |
zinc;imidazol-3-ide;2-nitroimidazol-3-ide |
InChI |
InChI=1S/C3H2N3O2.C3H3N2.Zn/c7-6(8)3-4-1-2-5-3;1-2-5-3-4-1;/h1-2H;1-3H;/q2*-1;+2 |
InChI Key |
QBKDBRVXXMWZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C[N-]1.C1=CN=C([N-]1)[N+](=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















